Dptyr(Me)avp

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

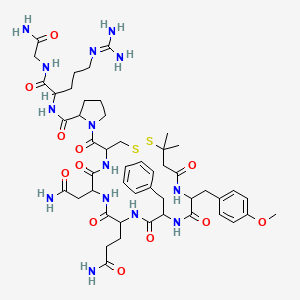

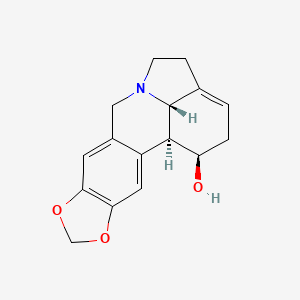

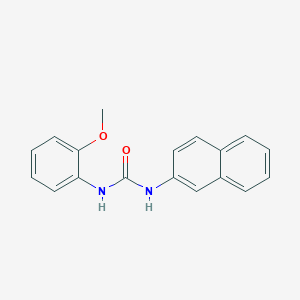

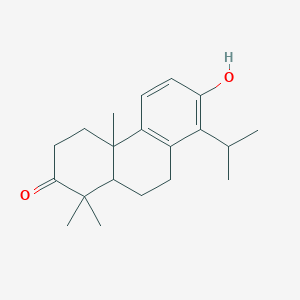

El compuesto d[Pen1,Tyr(Me)2]AVP es un análogo sintético de la arginina vasopresina. Este compuesto pertenece a la clase de péptidos y se utiliza en diversas aplicaciones de investigación científica debido a sus propiedades únicas y actividades biológicas .

Aplicaciones Científicas De Investigación

d[Pen1,Tyr(Me)2]AVP se utiliza en diversas aplicaciones de investigación científica, incluyendo:

Química: Estudio de técnicas de síntesis y modificación de péptidos.

Biología: Investigación del papel de los análogos de la vasopresina en la señalización celular y la unión a receptores.

Medicina: Exploración de posibles aplicaciones terapéuticas en afecciones como la diabetes insípida y las enfermedades cardiovasculares.

Industria: Desarrollo de fármacos y herramientas de diagnóstico basados en péptidos.

Mecanismo De Acción

El mecanismo de acción de d[Pen1,Tyr(Me)2]AVP implica la unión a los receptores de la vasopresina, específicamente los receptores V1A, V1B y V2. Tras la unión, activa vías de señalización intracelular que regulan diversos procesos fisiológicos como la retención de agua, la vasoconstricción y la glucogenólisis . Los objetivos moleculares incluyen los receptores acoplados a proteínas G y los segundos mensajeros asociados .

Análisis Bioquímico

Biochemical Properties

Dptyr(Me)avp plays a significant role in biochemical reactions by interacting with vasopressin receptors, specifically the V1 and V2 receptors. These receptors are involved in various physiological processes, including vasoconstriction, water reabsorption, and the release of adrenocorticotropic hormone. This compound binds to these receptors and inhibits their activity, thereby blocking the effects of endogenous vasopressin. This interaction is crucial for studying the mechanisms of vasopressin action and its role in different biological systems .

Cellular Effects

This compound affects various types of cells and cellular processes by inhibiting the action of vasopressin. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. By blocking vasopressin receptors, this compound can alter the signaling pathways that regulate water reabsorption in kidney cells, leading to changes in cellular metabolism and gene expression. Additionally, this compound has been shown to affect the release of adrenocorticotropic hormone from pituitary cells, further demonstrating its impact on cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to vasopressin receptors, specifically the V1 and V2 receptors. By binding to these receptors, this compound inhibits their activity, preventing the downstream signaling events that are typically triggered by vasopressin. This inhibition can lead to changes in gene expression, enzyme activity, and cellular metabolism. For example, this compound can inhibit the vasoconstrictive effects of vasopressin by blocking the V1 receptor, thereby preventing the activation of signaling pathways that lead to smooth muscle contraction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its inhibitory effects on vasopressin receptors for extended periods, but its stability may decrease over time, leading to reduced efficacy. Additionally, long-term exposure to this compound in in vitro and in vivo studies has shown that it can have sustained effects on cellular function, including alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit vasopressin receptors without causing significant adverse effects. At higher doses, this compound may cause toxic or adverse effects, including alterations in blood pressure and electrolyte balance. Studies have shown that there is a threshold effect for this compound, where its inhibitory effects on vasopressin receptors are maximized at a certain dosage, beyond which no further increase in efficacy is observed .

Metabolic Pathways

This compound is involved in metabolic pathways related to vasopressin signaling. It interacts with enzymes and cofactors that are part of the vasopressin signaling cascade, including those involved in the regulation of water reabsorption and vasoconstriction. By inhibiting vasopressin receptors, this compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, this compound can reduce the activity of enzymes involved in the synthesis of aquaporins, which are essential for water reabsorption in kidney cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. The distribution of this compound within tissues is influenced by its binding affinity to vasopressin receptors and its ability to penetrate cell membranes. Studies have shown that this compound can accumulate in tissues where vasopressin receptors are highly expressed, such as the kidneys and the pituitary gland .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals and post-translational modifications. For example, this compound may be localized to the plasma membrane, where it can interact with vasopressin receptors and inhibit their activity. Additionally, this compound can be targeted to intracellular compartments, such as the endoplasmic reticulum, where it can affect the synthesis and processing of proteins involved in vasopressin signaling .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de d[Pen1,Tyr(Me)2]AVP implica el método de síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. El proceso típicamente involucra los siguientes pasos:

Carga de Resina: El aminoácido inicial se une a una resina sólida.

Desprotección: Se elimina el grupo protector del aminoácido para permitir la adición del siguiente aminoácido.

Acoplamiento: El siguiente aminoácido, con su propio grupo protector, se activa y se acopla a la cadena peptídica en crecimiento.

Repetición: Se repiten los pasos 2 y 3 hasta obtener la secuencia peptídica deseada.

Escisión: El péptido completo se escinde de la resina y se purifica.

Métodos de Producción Industrial: La producción industrial de d[Pen1,Tyr(Me)2]AVP sigue principios similares a la síntesis de laboratorio, pero a mayor escala. Los sintetizadores de péptidos automatizados se utilizan a menudo para aumentar la eficiencia y el rendimiento. El proceso implica medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: d[Pen1,Tyr(Me)2]AVP puede sufrir diversas reacciones químicas, incluyendo:

Oxidación: El enlace disulfuro entre los residuos de cisteína puede oxidarse para formar cistina.

Reducción: El enlace disulfuro puede reducirse a grupos tiol libres.

Sustitución: Se pueden sustituir residuos específicos de aminoácidos para crear análogos con diferentes propiedades.

Reactivos y Condiciones Comunes:

Oxidación: Peróxido de hidrógeno o yodo en condiciones suaves.

Reducción: Ditiotreitol (DTT) o tris(2-carboxietil)fosfina (TCEP) en condiciones reductoras.

Productos Principales:

Oxidación: Formación de péptidos que contienen cistina.

Reducción: Formación de péptidos que contienen tiol libre.

Sustitución: Análogos con secuencias de aminoácidos modificadas.

Comparación Con Compuestos Similares

Compuestos Similares:

Arginina vasopresina (AVP): La hormona natural con propiedades de unión a receptores similares.

Desmopresina: Un análogo sintético utilizado en el tratamiento de la diabetes insípida.

Oxitocina: Un péptido estructuralmente relacionado con actividades biológicas distintas.

Singularidad: d[Pen1,Tyr(Me)2]AVP es único debido a sus modificaciones específicas, que mejoran su estabilidad y selectividad de receptores en comparación con la vasopresina natural. Estas modificaciones lo convierten en una herramienta valiosa en la investigación y en posibles aplicaciones terapéuticas .

Propiedades

Número CAS |

67269-08-3 |

|---|---|

Fórmula molecular |

C49H70N14O12S2 |

Peso molecular |

1111.3 g/mol |

Nombre IUPAC |

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-methoxyphenyl)methyl]-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C49H70N14O12S2/c1-49(2)24-40(67)57-32(22-28-13-15-29(75-3)16-14-28)43(70)60-33(21-27-9-5-4-6-10-27)44(71)58-31(17-18-37(50)64)42(69)61-34(23-38(51)65)45(72)62-35(26-76-77-49)47(74)63-20-8-12-36(63)46(73)59-30(11-7-19-55-48(53)54)41(68)56-25-39(52)66/h4-6,9-10,13-16,30-36H,7-8,11-12,17-26H2,1-3H3,(H2,50,64)(H2,51,65)(H2,52,66)(H,56,68)(H,57,67)(H,58,71)(H,59,73)(H,60,70)(H,61,69)(H,62,72)(H4,53,54,55)/t30-,31-,32-,33-,34-,35-,36-/m0/s1 |

Clave InChI |

HNOGCDKPALYUIG-QJCLFNHPSA-N |

SMILES |

CC1(CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSS1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)OC)C |

SMILES isomérico |

CC1(CC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSS1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)OC)C |

SMILES canónico |

CC1(CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSS1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)OC)C |

Sinónimos |

1-deaminopenicillamine-2-(O-methyl-Tyr)-argipressin arginine vasopressin, deaminopenicillamine(1)-O-methyl-Tyr(2)- argipressin, deaminopenicillamine(1)-O-methyl-Tyr(2)- argipressin, deaminopenicillamine(1)-O-methyltyrosine(2)- deaminopenicillamine-2-(O-methyl-Tyr)vasopressin dPMeTyrAVP dPTyr(Me)AVP vasopressin, deaminopenicillamin(1)-O-methylTyr(2)- |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxytetrahydropyran-2-yl]oxy-tetrahydropyran-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B1212972.png)

![4a-hydroxy-9-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B1212991.png)